
2,2,3,3,4,4-Hexamethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4-Hexamethyldecane is a branched alkane with the molecular formula C12H26 This compound is characterized by its six methyl groups attached to a decane backbone, making it a highly branched hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexamethyldecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. The reaction often requires a catalyst such as palladium or platinum to facilitate the addition of hydrogen atoms to the precursor, resulting in the formation of the desired branched alkane.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where the precursor compounds are subjected to hydrogenation in the presence of metal catalysts. The process is optimized to ensure high yield and purity of the final product, often involving multiple stages of purification and distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4-Hexamethyldecane, like other alkanes, is relatively inert due to the strong C-H and C-C bonds. it can undergo several types of reactions under specific conditions:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield various oxidation products depending on the reaction conditions.
Substitution: Halogenation is a common substitution reaction where alkanes react with halogens (e.g., chlorine or bromine) in the presence of UV light to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Substitution: Chlorine (Cl2), bromine (Br2) in the presence of UV light
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Substitution: Haloalkanes (e.g., 2,2,3,3,4,4-hexamethyl-1-chlorodecane)
Scientific Research Applications
2,2,3,3,4,4-Hexamethyldecane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems where hydrophobic interactions are crucial.
Industry: Utilized in the formulation of lubricants and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexamethyldecane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. This interaction is crucial in applications such as drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
- 2,2,4,4,6,6-Hexamethylheptane
- 2,2,3,3,5,5-Hexamethylhexane
- 2,2,3,3,4,4-Hexamethylpentane
Comparison: 2,2,3,3,4,4-Hexamethyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other similar branched alkanes, it may exhibit different boiling points, melting points, and reactivity due to the steric effects of the methyl groups. This uniqueness makes it valuable in research and industrial applications where specific properties are desired.
Properties
CAS No. |
958789-14-5 |
|---|---|
Molecular Formula |
C16H34 |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexamethyldecane |
InChI |
InChI=1S/C16H34/c1-9-10-11-12-13-15(5,6)16(7,8)14(2,3)4/h9-13H2,1-8H3 |
InChI Key |
SSCYWBFGEPBPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


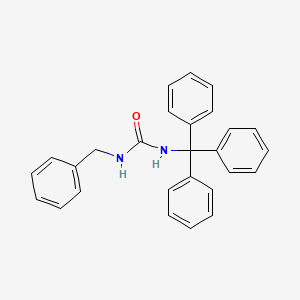
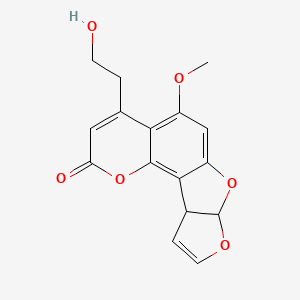

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

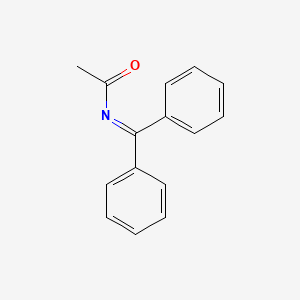
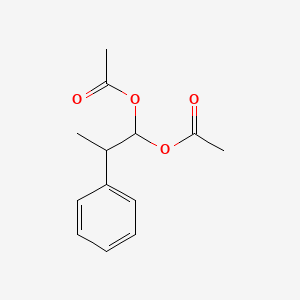
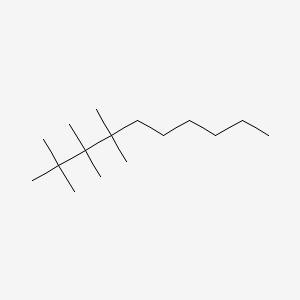

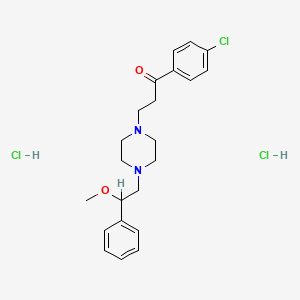

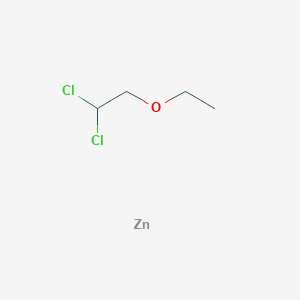
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
